molecular formula C8H10N4O2 B12221551 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one CAS No. 1087654-59-8

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one

Cat. No.: B12221551
CAS No.: 1087654-59-8
M. Wt: 194.19 g/mol
InChI Key: UYQHQYOQZGMIKT-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- is a compound that features a cyclohexenone ring substituted with an amino group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- typically involves the reaction of 3-amino-2-cyclohexen-1-one with 4-amino-1,2,5-oxadiazole. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions . The reaction may require a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and oxadiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The amino and oxadiazole groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- is unique due to the combination of the cyclohexenone ring with the amino and oxadiazole groups. This combination imparts specific chemical reactivity and biological activity that is not found in the individual precursors.

Properties

CAS No.

1087654-59-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C8H10N4O2/c9-7-8(12-14-11-7)10-5-2-1-3-6(13)4-5/h4H,1-3H2,(H2,9,11)(H,10,12)

InChI Key

UYQHQYOQZGMIKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=NON=C2N

Origin of Product

United States

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